N-Docosyl-N'-(4-hydroxyphenyl)urea N-Docosyl-N'-(4-hydroxyphenyl)urea
Brand Name: Vulcanchem
CAS No.: 928653-47-8
VCID: VC18981978
InChI: InChI=1S/C29H52N2O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-26-30-29(33)31-27-22-24-28(32)25-23-27/h22-25,32H,2-21,26H2,1H3,(H2,30,31,33)
SMILES:
Molecular Formula: C29H52N2O2
Molecular Weight: 460.7 g/mol

N-Docosyl-N'-(4-hydroxyphenyl)urea

CAS No.: 928653-47-8

Cat. No.: VC18981978

Molecular Formula: C29H52N2O2

Molecular Weight: 460.7 g/mol

* For research use only. Not for human or veterinary use.

N-Docosyl-N'-(4-hydroxyphenyl)urea - 928653-47-8

Specification

CAS No. 928653-47-8
Molecular Formula C29H52N2O2
Molecular Weight 460.7 g/mol
IUPAC Name 1-docosyl-3-(4-hydroxyphenyl)urea
Standard InChI InChI=1S/C29H52N2O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-26-30-29(33)31-27-22-24-28(32)25-23-27/h22-25,32H,2-21,26H2,1H3,(H2,30,31,33)
Standard InChI Key MJRTYDLARNVJLI-UHFFFAOYSA-N
Canonical SMILES CCCCCCCCCCCCCCCCCCCCCCNC(=O)NC1=CC=C(C=C1)O

Introduction

Structural and Molecular Characteristics

N-Docosyl-N'-(4-hydroxyphenyl)urea belongs to the class of asymmetrically substituted ureas. Its molecular formula is C₂₉H₅₂N₂O₂, with a molecular weight of 460.7 g/mol . Key structural features include:

  • Docosyl chain: A 22-carbon aliphatic chain attached to one urea nitrogen, imparting significant hydrophobicity.

  • 4-Hydroxyphenyl group: A phenolic moiety bonded to the adjacent urea nitrogen, enabling hydrogen bonding and redox activity.

  • Urea core: The central carbonyl group facilitates intermolecular hydrogen bonding, critical for self-assembly and molecular recognition .

The IUPAC name is 1-docosyl-3-(4-hydroxyphenyl)urea, and its canonical SMILES representation is CCCCCCCCCCCCCCCCCCCCCCNC(=O)NC1=CC=C(C=C1)O .

Synthesis and Preparation

While no direct synthesis protocol for N-Docosyl-N'-(4-hydroxyphenyl)urea is published, analogous urea syntheses provide a framework:

General Urea Synthesis Strategies

  • Isocyanate-amine coupling: Reacting docosylamine with 4-hydroxyphenyl isocyanate under inert conditions .

  • Carbamate-amine route: Using phenyl N-(4-hydroxyphenyl)carbamate and docosylamine in polar aprotic solvents like DMSO .

  • Trimethylsilyl isocyanate method: As demonstrated for 1-(4-hydroxyphenyl)urea, 4-aminophenol reacts with trimethylsilyl isocyanate in tetrahydrofuran .

Optimized Reaction Conditions

ParameterValue/DescriptionSource
SolventDMSO, THF, or ethanol
Temperature65–100°C
CatalystNot typically required
Yield~70–96% (based on analogous reactions)

Physicochemical Properties

Key Properties

PropertyValue/DescriptionSource
Melting PointNot reported; predicted >150°C
SolubilityOrganic solvents (DMSO, THF); insoluble in water
LogPEstimated ~12.5 (highly lipophilic)
Hydrogen BondingDonors: 3 (2 urea NH, 1 phenolic OH); Acceptors: 3

Spectroscopic Data

  • ¹H NMR: Expected signals at δ 0.88 (docosyl CH₃), δ 1.25 (docosyl CH₂), δ 6.75–7.25 (aromatic protons), δ 8.50 (urea NH) .

  • FT-IR: Peaks at ~3350 cm⁻¹ (N-H stretch), ~1640 cm⁻¹ (C=O), ~1250 cm⁻¹ (C-O phenolic) .

ParameterRecommendationSource
ToxicityNo data; handle as a laboratory chemical
PPEGloves, goggles, lab coat
DisposalIncinerate or comply with local regulations

Research Gaps and Future Directions

  • Synthetic Optimization: Develop scalable, high-yield protocols.

  • Biological Profiling: Evaluate ACAT inhibition, cytotoxicity, and antioxidant efficacy.

  • Material Characterization: Investigate self-assembly behavior and thermal stability.

  • Environmental Impact: Assess biodegradability and ecotoxicity.

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